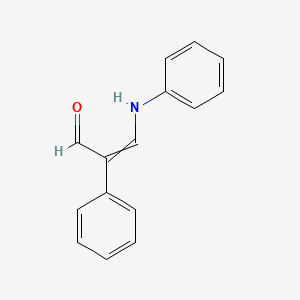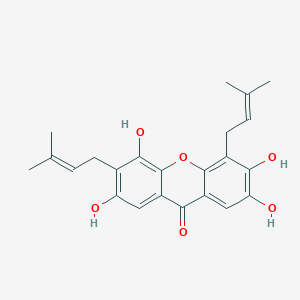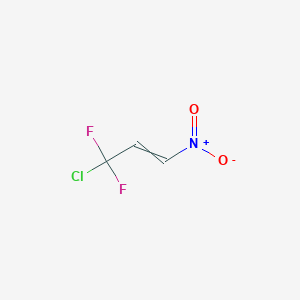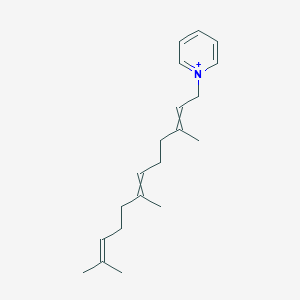![molecular formula C9H14O3 B14182131 3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid CAS No. 918813-45-3](/img/structure/B14182131.png)
3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction yields the desired cyclopentane derivative, which can then be further processed to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow microreactor systems. These systems allow for the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the keto group into a carboxylic acid.
Reduction: Reduction reactions can convert the keto group into an alcohol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Conditions: Acidic or basic conditions depending on the nature of the substituent.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in metabolic pathways, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1R,2R,3R,5R)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
- 3-[(1R)-1-methyl-2-oxo-3-propan-2-ylcyclopentyl]propanoic acid
Uniqueness
3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid is unique due to its specific structural features, such as the presence of a keto group and a methyl-substituted cyclopentane ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
918813-45-3 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-[(1R)-1-methyl-2-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C9H14O3/c1-9(6-4-8(11)12)5-2-3-7(9)10/h2-6H2,1H3,(H,11,12)/t9-/m1/s1 |
Clave InChI |
XPAJEIWYFVZRIJ-SECBINFHSA-N |
SMILES isomérico |
C[C@@]1(CCCC1=O)CCC(=O)O |
SMILES canónico |
CC1(CCCC1=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)

![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)

![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)

![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)


![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)

![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
